N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with a sulfanyl-linked carbamoylmethyl group bearing a 5-methyl-1,3,4-thiadiazol-2-yl moiety. The propanamide side chain at position 2 includes a phenyl group, contributing to its lipophilic character.
Properties
IUPAC Name |
N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2S3/c1-10-19-20-14(26-10)18-13(24)9-25-16-22-21-15(27-16)17-12(23)8-7-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,17,21,23)(H,18,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNCWEPCGACJUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves multiple steps. One common method includes the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . The reaction conditions typically involve the use of absolute ethanol and triethylamine as a base. The resulting 1,3,4-thiadiazole derivatives are then further reacted with various substituents to obtain the final compound .
Chemical Reactions Analysis
N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the thiadiazole rings, using reagents like halogens or alkylating agents.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications as an antimicrobial and anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound is known to inhibit the growth of microbial cells by interfering with their metabolic pathways. It binds to enzymes and proteins essential for cell survival, leading to cell death .
Comparison with Similar Compounds
Core Heterocyclic Modifications
Thiadiazole vs. Oxadiazole Derivatives
Substituent Effects
- Phenyl vs. Substituted Aryl Groups: The 3-phenylpropanamide chain in the target compound is analogous to compounds in (e.g., 8d: 4-methylphenyl; 8h: 3-nitrophenyl).
- Methyl vs. Ethyl Substitutions : (C13H15N3OS) highlights that ethyl substituents on thiadiazole increase lipophilicity (logP ~3.1) compared to methyl groups, which may influence solubility and membrane permeability .
Physicochemical Properties
Table 1. Comparative Physicochemical Data
*Estimated based on structural analogues.
Biological Activity
N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide is a complex thiadiazole derivative with potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Thiadiazole Rings : Two thiadiazole moieties that contribute to its biological activity.
- Propanamide Group : Enhances solubility and reactivity.
- Sulfanyl Substituent : Impacts the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 μg/mL | |
| Escherichia coli | 31.5 μg/mL | |
| Pseudomonas aeruginosa | 29.8 μg/mL |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies. The compound demonstrated cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results are summarized below:
| Cell Line | IC50 (μM) | Comparison |
|---|---|---|
| MCF-7 | 10.84 ± 4.2 | Doxorubicin (0.92 ± 0.1) |
| HepG2 | 20.12 ± 6.20 | Doxorubicin (0.92 ± 0.1) |
The low IC50 values indicate that the compound is a strong candidate for further development as an anticancer agent.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Cell Cycle Disruption : It can induce apoptosis in cancer cells without causing cell cycle arrest.
- Interaction with Biological Macromolecules : The unique structure allows it to bind effectively to proteins and nucleic acids, modulating their activity.
Case Studies
Recent studies have highlighted the efficacy of thiadiazole derivatives in various biological contexts:
- Study on Anticancer Activity :
- Antimicrobial Evaluation :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[5-({[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide, and how can yield be improved?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the thiadiazole core via cyclization of thiosemicarbazide derivatives with carbon disulfide in basic conditions (e.g., NaOH/EtOH) .
- Step 2 : Functionalization via alkylation or sulfanylation. For example, reacting 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetamide derivatives in polar aprotic solvents (DMF or DMSO) at 60–80°C .
- Step 3 : Final coupling with 3-phenylpropanoyl chloride under Schotten-Baumann conditions .
- Optimization : Use TLC/HPLC to monitor intermediates. Recrystallization or column chromatography (silica gel, ethyl acetate/hexane) improves purity. Yields >70% are achievable with strict pH/temperature control .
Q. Which analytical techniques are critical for structural validation?
- 1H/13C NMR : Assign peaks for thiadiazole protons (δ 7.5–8.5 ppm) and sulfanyl methylene groups (δ 3.8–4.2 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software (e.g., SHELXL for refinement) .
Q. How is preliminary biological activity screening conducted for this compound?
- Assays :
- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer : MTT assay (IC50 values for cell lines like MCF-7 or HepG2) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or cyclooxygenase .
- Controls : Compare with reference drugs (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can computational modeling predict binding modes with biological targets?
- Docking Studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues (Lys721, Thr766) may form hydrogen bonds with the thiadiazole and carbamoyl groups .
- MD Simulations : GROMACS for stability analysis (RMSD <2 Å over 100 ns) .
- QSAR : Correlate substituent electronegativity (e.g., methyl vs. trifluoromethyl) with bioactivity .
Q. How to resolve contradictions in reported bioactivity data for analogous thiadiazoles?
- Case Study : Discrepancies in IC50 values (e.g., 5 µM vs. 20 µM for similar derivatives) may arise from:
- Assay Conditions : Serum concentration or incubation time variations .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF3) enhance membrane permeability but reduce solubility .
- Resolution : Standardize protocols (e.g., CLSI guidelines) and validate via dose-response curves .
Q. What strategies enhance selectivity in structure-activity relationship (SAR) studies?
- Modifications :
- Core : Replace 5-methyl with 5-ethoxy to alter steric bulk .
- Side Chain : Introduce biphenyl (π-π stacking) or sulfonamide (H-bonding) moieties .
- Data Table :
| Derivative | R Group | IC50 (µM, MCF-7) | Selectivity Index (vs. HEK293) |
|---|---|---|---|
| Parent | -CH3 | 12.5 | 3.2 |
| Analog A | -OCH3 | 8.7 | 5.1 |
| Analog B | -CF3 | 6.2 | 2.8 |
| Data adapted from studies on analogous compounds . |
Q. What crystallographic challenges arise during structure determination?
- Issues : Twinning, weak diffraction (resolution >1.0 Å), or disorder in flexible side chains .
- Solutions :
- Use high-intensity synchrotron radiation.
- Apply SHELXD for phase refinement and Olex2 for model building .
- For disordered regions, apply occupancy refinement or TLS parameters .
Q. How to assess oxidative stability under experimental conditions?
- Method : Incubate compound in H2O2 (1–5%) or KMnO4 (0.1 M) at 25–40°C. Monitor via HPLC:
- Stable : No degradation over 24 hours (retention time = 8.2 min).
- Unstable : Formation of sulfoxide (RT = 6.5 min) or sulfone (RT = 5.8 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
